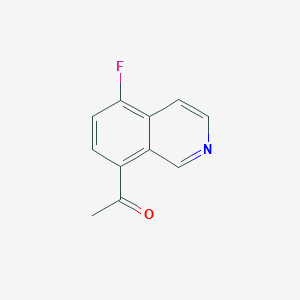
1-(5-Fluoroisoquinolin-8-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoroisoquinolin-8-yl)ethan-1-one is a chemical compound with the molecular formula C₁₁H₈FNO and a molecular weight of 189.19 g/mol . It is a fluorinated derivative of isoquinoline, which is a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoroisoquinolin-8-yl)ethan-1-one typically involves the fluorination of isoquinoline derivatives. One common method is the photoredox Minisci-type hydroxyfluoroalkylation of isoquinolines with N-trifluoroethoxyphthalimide . This reaction is carried out under photocatalytic conditions using LED light sources and specific solvents such as dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoroisoquinolin-8-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
1-(5-Fluoroisoquinolin-8-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Fluoroisoquinolin-8-yl)ethan-1-one is not well-documented. like other isoquinoline derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through its fluorinated aromatic structure. The exact pathways and molecular targets involved in its biological activities are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(8-Fluoroquinolin-2-yl)ethan-1-one: Another fluorinated quinoline derivative with similar structural features.
1-(2-Amino-5-hydroxy-4-methoxyphenyl)ethan-1-one: A compound with a similar ethanone group but different aromatic substitution.
Uniqueness
1-(5-Fluoroisoquinolin-8-yl)ethan-1-one is unique due to its specific fluorination pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H8FNO |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
1-(5-fluoroisoquinolin-8-yl)ethanone |
InChI |
InChI=1S/C11H8FNO/c1-7(14)8-2-3-11(12)9-4-5-13-6-10(8)9/h2-6H,1H3 |
InChI Key |
IUYUAOTUTRKBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=NC=CC2=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


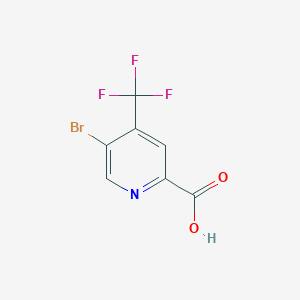

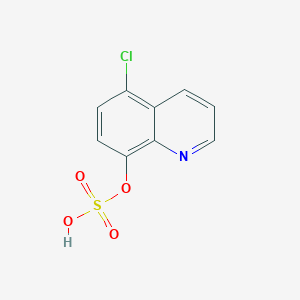
![5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B12847729.png)
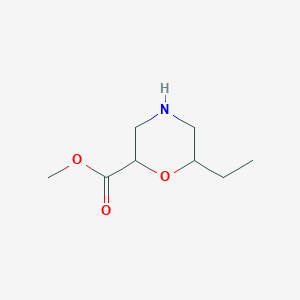
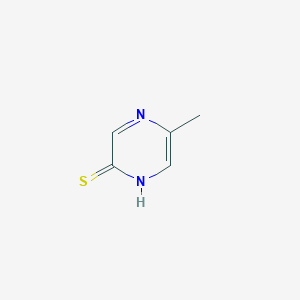

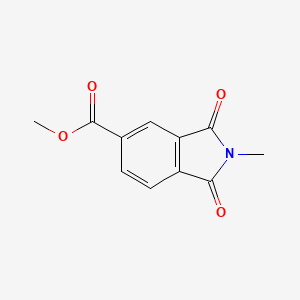

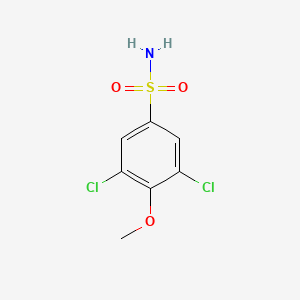

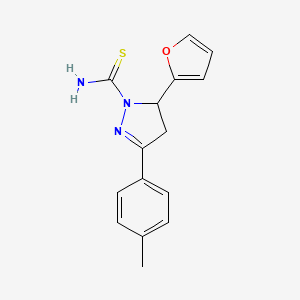
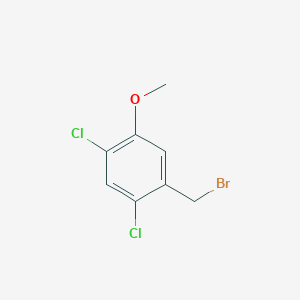
![N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)
